molecular formula C8H16N2O B1370113 N,N-dimethylpiperidine-3-carboxamide CAS No. 5505-20-4

N,N-dimethylpiperidine-3-carboxamide

Cat. No.: B1370113
CAS No.: 5505-20-4
M. Wt: 156.23 g/mol
InChI Key: KLSDFCJMDZZDKK-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidine-3-carboxamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring structure, which is substituted with a carboxamide group and two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpiperidine-3-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of piperidine-3-carboxylic acid with dimethylamine under appropriate conditions . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-dimethylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylpiperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

IUPAC Name

N,N-dimethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDFCJMDZZDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288980
Record name N,N-Dimethyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-20-4
Record name N,N-Dimethyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5505-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available N,N-dimethylnicotinamide (10 g; 66.7 mmol) and platinum oxide (1.02 g; 4.49 mmol). Trifluoroacetic acid (5.1 ml; 66.2 mmol) was used in place of L(+) tartaric acid. Crude product was purified by distillation at approximately 150° C./10 torr, giving N,N-dimethyl-3-piperidinecarboxamide (4.0 g) as a colorless oil. MS m/z (positive ion) 157 (MH+: 100).
Quantity
0 (± 1) mol
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reactant
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10 g
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5.1 mL
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1.02 g
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (1.0 g, 4.36 mmol) in THF (20 mL) was added 2,4-Dichloro-6-methoxy-[1,3,5]triazine (765 mg, 4.36 mmol) and N-methyl morpholine (1.44 mL, 13 mmol). The mixture was stirred at room temperature for 1 h. A dimethylamine solution in THF (10 mL, 2.0 M, 21.3 mmol) was added in one portion. The mixture was stirred at room temperature for 15 h. Water (2.0 mL) was added and the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate (20 mL) and hydrochloric acid (aqueous 1 N, 15 mL). The organic layer was washed with sodium bicarbonate (sat. 10 mL) and brine (10 mL). It was then dried over sodium sulfate, filtered and concentrated in vacuo to give the crude product (890 mg, 79%). The crude material was dissolved in dichloromethane (3.0 mL) and trifluoroacetic acid (3.0 mL) was added. The mixture was stirred at room temperature for 90 min. It was then concentrated in vacuo. The residue was taken into saturated aqueous sodium bicarbonate (10 mL) and extracted three times with chloroform (15 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to give 510 mg (74% over 2 steps) piperidine-3-carboxylic acid dimethylamide, which was used directly in the next step.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
765 mg
Type
reactant
Reaction Step Two
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1.44 mL
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reactant
Reaction Step Two
Name
Quantity
20 mL
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10 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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